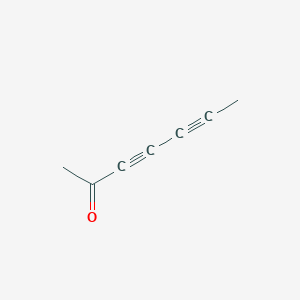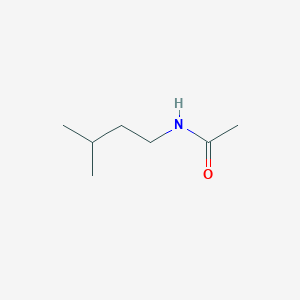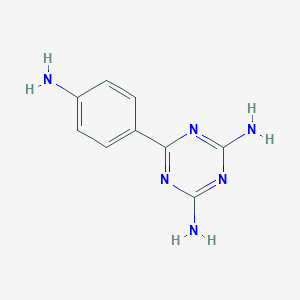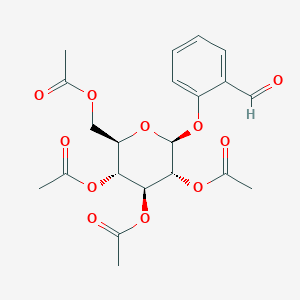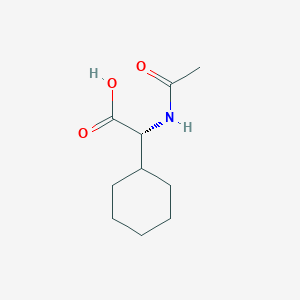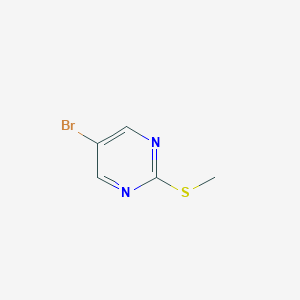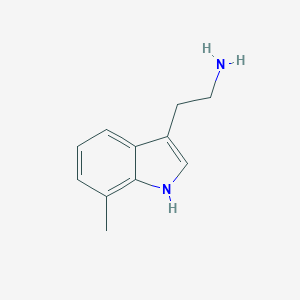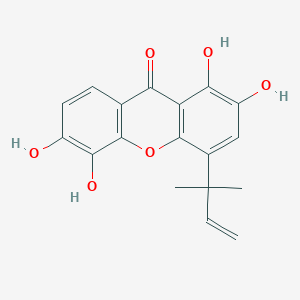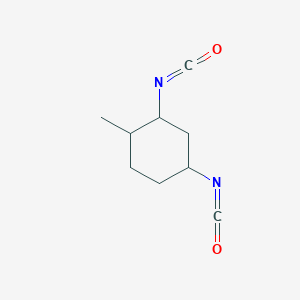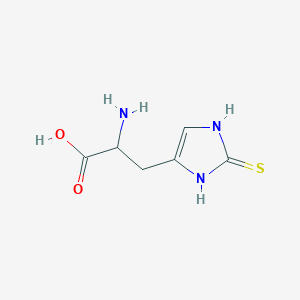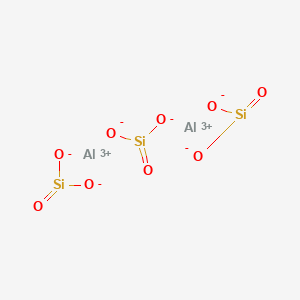
瓜扎替
描述
Iminoctadine is a member of the class of guanidines that is dioctylamine in which a hydrogen from each of the terminal methyl groups is replaced by a guanidino group. Once used as a fungicidal seed dressing, it is no longer approved for use in the European Union. It has a role as an antifungal agrochemical. It is a member of guanidines, a secondary amino compound and an aliphatic nitrogen antifungal agent.
科学研究应用
多胺氧化酶 (PAO) 抑制剂
瓜扎替是一种有效的多胺氧化酶 (PAO) 活性抑制剂 . PAO 是一种参与多胺分解代谢的酶,多胺是有机化合物,在细胞生长和分化中起着至关重要的作用。 通过抑制 PAO,瓜扎替可以影响生物体内的多胺代谢,这会根据具体情况产生不同的影响 .
非内吸性触杀型杀菌剂
在农业中,瓜扎替用作非内吸性触杀型杀菌剂 . 这意味着它不会穿透植物组织,而是通过停留在表面来保护植物免受真菌病害的侵袭。 它在保护谷物和柑橘类水果免受病害方面非常有效 .
谷物保护
瓜扎替用于保护谷物免受各种疾病的侵害,例如普通黑粉病 (Tilletia ssp.)、普通根腐病 (Helminthosporium)、幼苗枯萎病 (Fusarium ssp.)、颖枯病 (Septoria) 和黑穗病 (Ustilago) . 这使其成为维护谷物作物健康和产量的宝贵工具 .
柑橘类水果保护
瓜扎替也用于保护柑橘类水果免受疾病的侵害 . 它用作收获后的批量浸泡、包装线上的喷雾剂,以及清洗设施中用于消毒处理水 . 它可以控制酸腐病、青霉病和蓝霉病 .
全基因组关联分析
瓜扎替已被用于拟南芥 (Arabidopsis thaliana) 的全基因组关联分析,拟南芥是植物生物学中的模式生物 <
作用机制
Target of Action
Guazatine is a potent inhibitor of polyamine oxidase (PAO) . PAO is an enzyme that plays a crucial role in the metabolism of polyamines, which are small organic compounds involved in various cellular processes such as cell division, differentiation, and responses to biotic and abiotic stimuli .
Mode of Action
The mode of action of guazatine is primarily through the inhibition of lipid biosynthesis and membrane destabilization . By inhibiting PAO activity, guazatine disrupts the normal metabolic processes within the cell, leading to growth inhibition and other physiological effects .
Biochemical Pathways
Guazatine affects the polyamine metabolic pathway by inhibiting the activity of PAO . This disruption can lead to an accumulation of polyamines within the cell, which can have various downstream effects, including the modulation of a variety of cellular processes such as cell division, expansion, differentiation, and death .
Pharmacokinetics
The pharmacokinetics of guazatine are complex due to its composition, which is mainly constituted by a mixture of synthetic guanidated polyamines . The compound is non-systemic and contact-based, meaning it primarily acts at the site of application
Result of Action
The primary result of guazatine’s action is the inhibition of growth in organisms such as the weed Arabidopsis thaliana . Exposure to guazatine can lead to growth inhibition and the induction of chlorosis, a condition in which leaves produce insufficient chlorophyll .
Action Environment
Environmental factors can influence the action, efficacy, and stability of guazatine. For example, the compound’s efficacy can be affected by the specific characteristics of the target organism, including genetic factors . Additionally, the compound’s stability and action may be influenced by environmental conditions such as temperature and pH . .
生化分析
Biochemical Properties
In the guazatine mixture, diamine derivatives account for 40% of the constituents of guazatine, triamines for 46%, tetramines for 11% and other amine derivatives for 3% . Guazatine interacts with various enzymes and proteins, exerting its effects through these biochemical interactions .
Cellular Effects
The effects of Guazatine on cells and cellular processes are complex due to its diverse composition. It influences cell function by interacting with various cellular components
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
属性
IUPAC Name |
2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042015 | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13516-27-3, 115044-19-4 | |
| Record name | Iminoctadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13516-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminoctadine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013516273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guazatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Guazatine, acetate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMINOCTADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C376JTX506 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


